molecular formula C17H20ClNO2 B248974 N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Cat. No.: B248974
M. Wt: 305.8 g/mol
InChI Key: TYGQOEVJLCXMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C17H20ClNO2 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C17H20ClNO2/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18/h3-8,11,19H,9-10,12H2,1-2H3

InChI Key

TYGQOEVJLCXMNA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3,4-Dimethoxyphenyl)-ethylamine (80.3 g, 0.443 mol) and o-chlorobenzaldehyde (62 g, 0.443 mol) are boiled (1 hour) in toluene (500 ml) using a water separator. The reaction mixture is evaporated, the oily residue is taken up in methanol (500 ml) and combined, under vigorous stirring and intensive cooling, with a solution of sodium borohydride (16.9 g, 0.443 mol) in water (50 ml). After it has all been added, the resulting mixture is stirred (1 hour) at ambient temperature, concentrated in vacuo and the residue is distilled in vacuo. Yield: 108.8 g. Bp16.9 Pa : 188°-190° C.
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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